molecular formula C10H14N2O2 B11558641 2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime

2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime

Cat. No.: B11558641
M. Wt: 194.23 g/mol
InChI Key: FLVMMVWWXZODIT-PKNBQFBNSA-N
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Description

2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime typically involves the reaction of 2-methyl-1-phenyl-propan-1-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous medium at a temperature of around 50-60°C. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of oximes often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of the starting materials to the desired oxime. The use of catalysts and advanced purification techniques can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime can undergo various types of chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime can be reduced to the corresponding amine.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can react with the oxime under mild conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted oxime derivatives.

Scientific Research Applications

2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.

    Medicine: Oximes are known for their potential use as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmaceuticals.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime involves its ability to form stable complexes with metal ions and other electrophilic species. This property makes it useful in various catalytic and synthetic applications. In biological systems, oximes can reactivate acetylcholinesterase that has been inhibited by organophosphates, thereby restoring normal enzyme function.

Comparison with Similar Compounds

Similar Compounds

    Acetone oxime: A simpler oxime with similar reactivity but less steric hindrance.

    Benzaldoxime: An aromatic oxime with different electronic properties due to the presence of a benzene ring.

    Cyclohexanone oxime: A cyclic oxime with different steric and electronic properties.

Uniqueness

2-(Hydroxyamino)-2-methyl-1-phenyl-propan-1-one oxime is unique due to its specific structure, which combines both aliphatic and aromatic characteristics. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(NE)-N-[2-(hydroxyamino)-2-methyl-1-phenylpropylidene]hydroxylamine

InChI

InChI=1S/C10H14N2O2/c1-10(2,12-14)9(11-13)8-6-4-3-5-7-8/h3-7,12-14H,1-2H3/b11-9+

InChI Key

FLVMMVWWXZODIT-PKNBQFBNSA-N

Isomeric SMILES

CC(C)(/C(=N/O)/C1=CC=CC=C1)NO

Canonical SMILES

CC(C)(C(=NO)C1=CC=CC=C1)NO

Origin of Product

United States

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